

Introduction: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert*-Butyl 5-Nitro-1*H*-indazole-1-carboxylate

Cat. No.: B165902

[Get Quote](#)

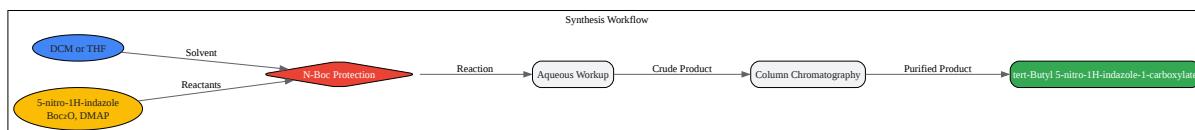
tert-Butyl 5-nitro-1H-indazole-1-carboxylate, bearing the CAS number 129488-09-1, is a pivotal chemical intermediate in the field of medicinal chemistry and drug development. Its indazole core is a recognized pharmacophore present in numerous kinase inhibitors, making this compound a valuable building block for the synthesis of targeted therapeutics, particularly in oncology. The strategic placement of the nitro group and the N-1 *tert*-butyloxycarbonyl (Boc) protecting group allows for versatile chemical modifications, enabling the construction of diverse molecular libraries for drug discovery programs. This guide provides a comprehensive technical overview of its characterization, from its fundamental properties to detailed analytical methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **tert-butyl 5-nitro-1H-indazole-1-carboxylate** is essential for its handling, reaction optimization, and purification.

Property	Value	Source
CAS Number	129488-09-1	[1] [2]
Molecular Formula	C ₁₂ H ₁₃ N ₃ O ₄	[1] [2]
Molecular Weight	263.25 g/mol	[1] [2]
Appearance	Expected to be a solid	General knowledge
Purity	Typically ≥98%	[2]
Storage Temperature	Ambient Storage	[2]
InChI Key	YXAJFAVMXBRTMU- UHFFFAOYSA-N	[1] [2]

The Strategic Importance of the N-Boc Protecting Group


The tert-butyloxycarbonyl (Boc) group plays a crucial role in the synthetic utility of this molecule. It serves to protect the N-1 position of the indazole ring, preventing its participation in undesired side reactions during subsequent chemical transformations at other positions of the molecule. This protection is advantageous due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions, which preserves the integrity of the target molecule.

Synthesis and Purification: A Methodological Approach

While a specific synthesis for **tert-butyl 5-nitro-1H-indazole-1-carboxylate** is not readily available in the reviewed literature, a reliable protocol can be adapted from the synthesis of structurally similar compounds, such as **tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate**. The general strategy involves the protection of the indazole nitrogen with a Boc group.

Experimental Protocol: N-Boc Protection of 5-nitro-1H-indazole

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitro-1H-indazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Addition of Base: Add a non-nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP) (1 equivalent), to the solution.
- Introduction of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
- Workup: Upon completion, dilute the reaction mixture with the solvent used and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **tert-butyl 5-nitro-1H-indazole-1-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the N-Boc protection of 5-nitro-1H-indazole.

Analytical Characterization: A Multi-Technique Approach

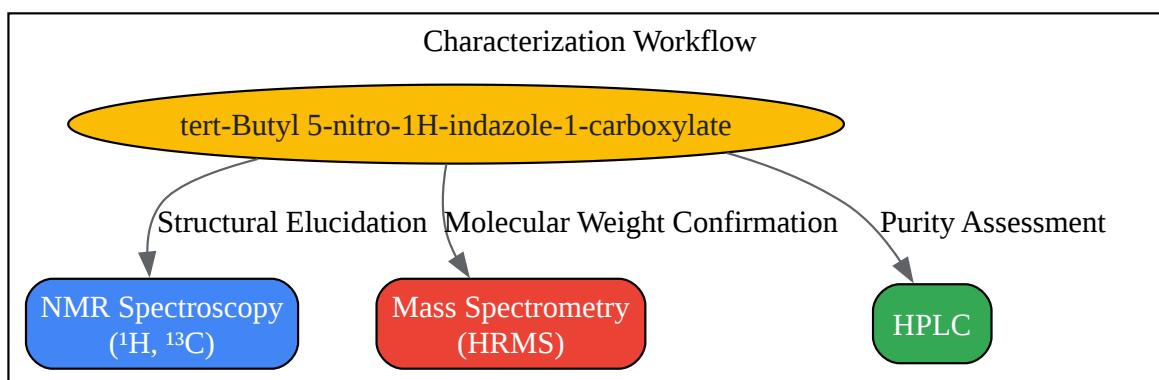
The comprehensive characterization of **tert-butyl 5-nitro-1H-indazole-1-carboxylate** relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

- ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indazole ring and the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring. Based on the structure, one would anticipate signals in the aromatic region (typically 7.0-9.0 ppm) and a sharp singlet for the tert-butyl group around 1.7 ppm.[3]
- ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It should display signals for the carbonyl carbon of the Boc group (around 150-160 ppm), the quaternary and methine carbons of the indazole ring, and the carbons of the tert-butyl group.[3]

Mass Spectrometry (MS)


Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. The expected molecular ion peak $[M+H]^+$ would be at m/z 264.0982, corresponding to the formula $C_{12}H_{14}N_3O_4^+$.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method would typically be employed.

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm

A successful purification and analysis would yield a single major peak in the chromatogram, indicating a high degree of purity.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of the title compound.

Role in Drug Discovery: A Building Block for Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of various kinase inhibitors. The 5-nitro group on **tert-butyl 5-nitro-1H-indazole-1-carboxylate** can be readily reduced to an amino group, which then serves as a handle for further chemical modifications, such as amide bond formation or participation in cross-coupling reactions. This allows for the introduction of diverse side chains to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the final drug candidates. For

instance, derivatives of this compound can be utilized in the synthesis of inhibitors for kinases such as Akt, which are critical nodes in cell signaling pathways often dysregulated in cancer.

Conclusion

tert-Butyl 5-nitro-1H-indazole-1-carboxylate is a fundamentally important intermediate for the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors. A comprehensive characterization, employing a suite of analytical techniques including NMR, MS, and HPLC, is paramount to ensure its quality and suitability for downstream applications in drug discovery and development. The methodologies and insights provided in this guide offer a robust framework for researchers and scientists working with this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | 129488-09-1 [sigmaaldrich.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- To cite this document: BenchChem. [Introduction: A Key Intermediate in Kinase Inhibitor Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165902#cas-number-129488-09-1-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com